

An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

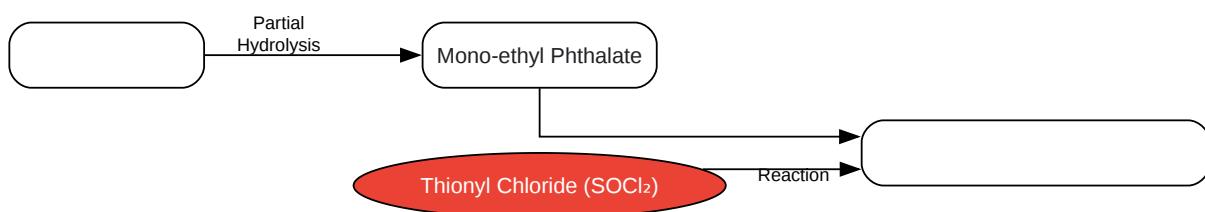
Compound Name: *Ethyl 2-(chlorocarbonyl)benzoate*

Cat. No.: *B3188579*

[Get Quote](#)

CAS Number: 22103-82-8

This technical guide provides a comprehensive overview of **Ethyl 2-(chlorocarbonyl)benzoate**, a versatile reagent in organic synthesis, particularly relevant to researchers, scientists, and professionals in the field of drug development.


Chemical and Physical Properties

Ethyl 2-(chlorocarbonyl)benzoate is an aromatic acyl chloride containing an ester functional group. Its reactivity is primarily dictated by the highly electrophilic carbonyl carbon of the acyl chloride.

Property	Value	Reference
CAS Number	22103-82-8	[1]
Molecular Formula	C ₁₀ H ₉ ClO ₃	[1]
Molecular Weight	212.63 g/mol	[1]
IUPAC Name	ethyl 2-(chlorocarbonyl)benzoate	[1]
Synonyms	2-Carbethoxybenzoyl chloride, Ethyl phthalalyl chloride	[1]
Appearance	Colorless to pale yellow liquid (predicted)	
Boiling Point	Not available	
Melting Point	Not available	
Density	Not available	
Solubility	Reacts with water and alcohols. Soluble in many organic solvents.	

Synthesis

A common and efficient method for the synthesis of **Ethyl 2-(chlorocarbonyl)benzoate** involves the reaction of mono-ethyl phthalate with thionyl chloride (SOCl₂). Mono-ethyl phthalate can be prepared by the partial hydrolysis of diethyl phthalate.

[Click to download full resolution via product page](#)

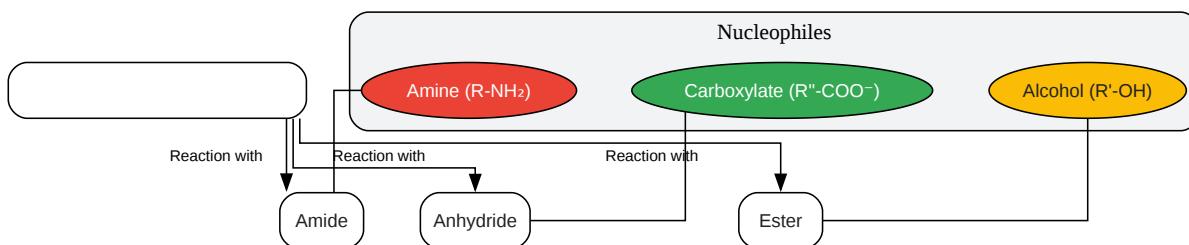
Synthesis of **Ethyl 2-(chlorocarbonyl)benzoate**.

Experimental Protocol: Synthesis from Mono-ethyl Phthalate

Materials:

- Mono-ethyl phthalate
- Thionyl chloride (SOCl_2)
- Anhydrous toluene (or other inert solvent)
- Magnetic stirrer
- Heating mantle
- Reflux condenser with a drying tube
- Distillation apparatus

Procedure:


- In a flame-dried, two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser topped with a calcium chloride drying tube, place mono-ethyl phthalate.
- Add an excess of thionyl chloride (typically 1.5 to 2 equivalents) and a small amount of anhydrous toluene as a solvent.
- Heat the reaction mixture to reflux with stirring. The reaction progress can be monitored by observing the cessation of gas evolution (HCl and SO_2).
- After the reaction is complete (typically 2-4 hours), allow the mixture to cool to room temperature.

- Remove the excess thionyl chloride and toluene under reduced pressure using a rotary evaporator.
- The crude **Ethyl 2-(chlorocarbonyl)benzoate** can be purified by vacuum distillation.

Safety Precautions: This reaction should be performed in a well-ventilated fume hood as it evolves toxic gases (HCl and SO₂). Thionyl chloride is corrosive and reacts violently with water. Appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.

Reactivity and Chemical Profile

The acyl chloride functional group in **Ethyl 2-(chlorocarbonyl)benzoate** is highly reactive towards nucleophiles. It readily undergoes nucleophilic acyl substitution reactions.

[Click to download full resolution via product page](#)

Reactions with various nucleophiles.

- Reaction with Amines: It reacts readily with primary and secondary amines to form the corresponding amides. This reaction is fundamental in the synthesis of various nitrogen-containing compounds.
- Reaction with Alcohols: In the presence of a base, it reacts with alcohols to form esters.
- Hydrolysis: It reacts with water to hydrolyze back to mono-ethyl phthalate. Therefore, it must be handled under anhydrous conditions.

Applications in Research and Drug Development

Ethyl 2-(chlorocarbonyl)benzoate serves as a key building block in the synthesis of a variety of organic molecules due to its bifunctional nature.

- **Synthesis of Heterocyclic Compounds:** It is a valuable precursor for the synthesis of heterocyclic systems, such as isoquinolinediones, which are scaffolds found in many biologically active compounds.
- **Derivatizing Agent:** The acyl chloride group can be used to introduce the ethoxycarbonylbenzoyl moiety onto various molecules, which can be useful for modifying their properties or for analytical purposes.
- **Amine Protecting Group:** While less common than other protecting groups, the 2-ethoxycarbonylbenzoyl group can be used to protect amines in multi-step syntheses.

Spectral Data (Predicted and Comparative)

Direct experimental spectral data for **Ethyl 2-(chlorocarbonyl)benzoate** is not readily available in public databases. However, expected spectral features can be predicted based on its structure and comparison with similar compounds like ethyl benzoate.

1H NMR Spectroscopy (Predicted)

Protons	Chemical Shift (ppm)	Multiplicity	Integration
Aromatic (4H)	7.5 - 8.2	m	4H
-OCH ₂ CH ₃ (2H)	~4.4	q	2H
-OCH ₂ CH ₃ (3H)	~1.4	t	3H

The aromatic protons will likely appear as a complex multiplet in the downfield region. The ethyl ester protons will show a characteristic quartet and triplet pattern.

13C NMR Spectroscopy (Predicted)

Carbon	Chemical Shift (ppm)
C=O (acyl chloride)	165 - 170
C=O (ester)	164 - 168
Aromatic	128 - 135
-OCH ₂ CH ₃	~62
-OCH ₂ CH ₃	~14

Infrared (IR) Spectroscopy

The IR spectrum is expected to show strong characteristic absorption bands for the two carbonyl groups.

Functional Group	Wavenumber (cm ⁻¹)
C=O stretch (acyl chloride)	1780 - 1815
C=O stretch (aromatic ester)	1715 - 1730
C-O stretch	1000 - 1300
Aromatic C-H stretch	> 3000
Aromatic C=C stretch	1450 - 1600

The acyl chloride carbonyl stretch appears at a higher wavenumber due to the electron-withdrawing effect of the chlorine atom.[2][3]

Mass Spectrometry

The mass spectrum is expected to show a molecular ion peak at m/z 212. Key fragmentation patterns would likely involve the loss of the ethoxy group (-OCH₂CH₃, m/z 45) to give a fragment at m/z 167, and the loss of the chlorine atom (-Cl, m/z 35/37) to give a fragment at m/z 177. Another prominent peak could arise from the benzoyl cation at m/z 105 after cleavage of the ester and acyl chloride groups. The presence of a chlorine atom would result in a characteristic M+2 isotopic peak with an intensity of about one-third of the molecular ion peak.

Safety and Handling

As an acyl chloride, **Ethyl 2-(chlorocarbonyl)benzoate** is expected to be corrosive and a lachrymator. It will react with moisture in the air to release hydrochloric acid.

General Safety Precautions:

- Handle in a well-ventilated fume hood.
- Wear appropriate personal protective equipment, including chemical-resistant gloves, safety goggles, and a lab coat.
- Keep away from water and other nucleophilic reagents unless a reaction is intended.
- Store in a cool, dry place in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon).

First Aid Measures:

- Skin Contact: Immediately flush with plenty of water for at least 15 minutes. Remove contaminated clothing.
- Eye Contact: Immediately flush with plenty of water for at least 15 minutes, lifting upper and lower eyelids occasionally. Seek immediate medical attention.
- Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek medical attention.
- Ingestion: Do not induce vomiting. Give large amounts of water. Seek immediate medical attention.

Always consult the Safety Data Sheet (SDS) from the supplier before handling this chemical.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Ethyl 2-(chlorocarbonyl)benzoate | C10H9ClO3 | CID 13115472 - PubChem
[pubchem.ncbi.nlm.nih.gov]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. uobabylon.edu.iq [uobabylon.edu.iq]
- To cite this document: BenchChem. [An In-depth Technical Guide to Ethyl 2-(chlorocarbonyl)benzoate]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b3188579#cas-number-for-ethyl-2-chlorocarbonylbenzoate]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com